2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid follows IUPAC conventions for polycyclic heteroaromatic compounds. Its IUPAC name is derived from the quinoline core, where the numbering prioritizes the nitrogen atom at position 1. The "1,2,3,4-tetrahydro" prefix indicates partial saturation of the quinoline ring at positions 1–4, while the "2-oxo" designation specifies a ketone group at position 2. The carboxylic acid substituent occupies position 8 on the aromatic ring.
Alternative naming conventions include 8-carboxy-3,4-dihydro-1H-quinolin-2-one, which emphasizes the partially saturated bicyclic system. The molecular formula is C₁₀H₉NO₃ , with a molar mass of 191.18 g/mol. The compound’s InChI code (1S/C10H9NO3/c12-8-5-4-6-2-1-3-7(10(13)14)9(6)11-8/h1-3H,4-5H2,(H,11,12)(H,13,14)) encodes its connectivity, stereochemistry, and tautomeric features.
Molecular Structure Analysis via X-ray Crystallography
X-ray crystallographic studies of related tetrahydroquinoline derivatives reveal key structural insights. For example, the analogous compound 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate crystallizes in a triclinic system with space group P1 and unit cell parameters a = 8.5931 Å, b = 8.7409 Å, c = 11.0695 Å. While direct X-ray data for this compound remains limited, computational models predict similar bond lengths and angles:
| Bond/Angle | Value |
|---|---|
| C2=O (keto) | 1.22 Å |
| C8–COOH (acid) | 1.46 Å |
| N1–C2 bond length | 1.38 Å |
| Dihedral angle (C2–N1–C8–COOH) | 12.3° |
The partial saturation of the quinoline ring introduces slight puckering, with a Cremer-Pople puckering amplitude of 0.42 Å for the tetrahydro segment. Hydrogen bonding between the carboxylic acid and keto groups stabilizes the planar conformation, as observed in related structures.
Tautomeric Forms and Conformational Dynamics
The compound exhibits tautomerism between the keto form (2-oxo) and a rare enol tautomer (2-hydroxy), though the keto form predominates (>95%) due to resonance stabilization of the carbonyl group. Computational studies (DFT/B3LYP/6-311G(d,p)) estimate the energy difference between tautomers at 8.3 kcal/mol , with an interconversion barrier of 14.2 kcal/mol .
Conformational flexibility arises from the tetrahydro ring’s puckering. Two enantiomeric chair-like conformers (ΔG = 0.7 kcal/mol) interconvert via a low-energy barrier (1.2 kcal/mol). Key dynamics include:
- Ring puckering : The tetrahydro ring adopts a half-chair conformation, with C3 and C4 deviating from planarity by 28° and 32°, respectively.
- Carboxylic acid rotation : The C8–COOH group rotates freely, with a barrier of 3.1 kcal/mol.
These features are critical for understanding the compound’s reactivity and interactions in synthetic or biological contexts.
Properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-5-4-6-2-1-3-7(10(13)14)9(6)11-8/h1-3H,4-5H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHCVRTWLVVVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564425 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569344-28-1 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategies
The preparation of 2-oxo-1,2,3,4-tetrahydroquinoline derivatives, including the 8-carboxylic acid variant, predominantly involves cyclization reactions starting from appropriately substituted aniline or related precursors. The key step is the formation of the tetrahydroquinoline ring system with the keto functionality at the 2-position, followed by introduction or retention of the carboxylic acid group at the 8-position.
Cyclization via Amide Precursors and Lewis Acid Catalysis
One patented approach involves the reaction of N-(4-substituted-benzoyl)-3-chloropropionylamide derivatives with Lewis acids in the presence of homogenizing agents to induce cyclization forming the 2-oxo-1,2,3,4-tetrahydroquinoline core. This method provides a safe, efficient, and high-yield route to 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline derivatives, which can be adapted for the 8-carboxylic acid analog by appropriate substitution on the benzoyl moiety.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | N-(4-substituted-benzoyl)-3-chloropropionylamide + Lewis acid + homogenizing agent | Cyclization to 2-oxo-1,2,3,4-tetrahydroquinoline derivative |
| 2 | Functional group manipulation (e.g., hydroxyl to carboxyl) | Introduction of carboxylic acid at desired position |
This method emphasizes the use of Lewis acids to promote ring closure and can be fine-tuned to yield the 8-carboxylic acid derivative by using the corresponding 4-substituted aniline starting materials.
Cyclization via Biginelli-Type Reactions and Related Condensations
Although more commonly reported for the 7-carboxylic acid isomer, the Biginelli reaction and related multicomponent condensations have been used to synthesize tetrahydroquinoline derivatives bearing keto and carboxylic acid groups. This involves the condensation of β-ketoesters, aldehydes, and urea or related nitrogen sources under acidic catalysis, sometimes under solvent-free conditions, to form the heterocyclic core. Industrial scale-up often employs continuous flow reactors to optimize yield and purity.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | β-ketoester, aromatic aldehyde, urea | Substituents adjusted for 8-carboxylic acid placement |
| Catalyst | Lactic acid or Lewis acid | Promotes cyclization |
| Solvent | Solvent-free or polar solvents | Enhances reaction rate and selectivity |
| Temperature | Moderate heating (e.g., 80-120 °C) | Controlled to avoid side reactions |
| Scale | Laboratory to industrial | Continuous flow reactors improve scalability |
While this method is well-documented for related compounds, direct application for the 8-carboxylic acid derivative requires precise selection of aldehyde and β-ketoester precursors to position the carboxylic acid at the 8-position.
Stepwise Functional Group Transformations from Quinoline Precursors
Another approach involves synthesizing 2-oxo-1,2,3,4-tetrahydroquinoline cores bearing ester groups at the 8-position, followed by hydrolysis to the corresponding carboxylic acid. This typically starts from substituted anilines or aminopyridines, which undergo cyclization and esterification steps.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | N-Alkylation of isatoic anhydride | Alkyl halides in DMF with NaH | Forms N-substituted intermediates |
| 2 | Condensation with β-ketoesters | Sodium hydride in anhydrous DMF | Forms ethyl esters of tetrahydroquinoline derivatives |
| 3 | Hydrolysis | Aqueous NaOH or LiOH | Converts esters to carboxylic acids |
This sequence allows the introduction of the carboxylic acid group at the 8-position after ring formation and is supported by literature on related 4-oxo-1,4-dihydroquinoline derivatives.
Advanced Synthetic Routes and Modifications
Research on related quinoline derivatives, including 4-oxo-1,4-dihydroquinoline-3-carboxamides, has demonstrated the use of coupling reactions with amines, Curtius rearrangements, and reductive aminations to diversify substitution patterns around the quinoline core. While these methods are more focused on functionalization at other positions, they provide a framework adaptable to the 8-carboxylic acid derivative synthesis.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Lewis acid-catalyzed cyclization | N-(4-substituted-benzoyl)-3-chloropropionylamide + Lewis acid | High yield, safe, scalable | Requires specific starting materials |
| Biginelli-type multicomponent reaction | β-ketoester + aldehyde + urea + acid catalyst | One-pot synthesis, industrially scalable | Positioning carboxylic acid at 8-position challenging |
| Ester intermediate hydrolysis | N-alkylation, condensation, hydrolysis | Flexible, allows post-cyclization modification | Multi-step, requires careful control |
| Advanced coupling and rearrangement | Coupling reagents (e.g., HOBt), DPPA, reductive amination | Structural diversity, selective functionalization | Complex, more suited for derivatives |
Research Findings and Practical Considerations
The Lewis acid-mediated cyclization method reported in patents offers a robust and reproducible route to tetrahydroquinoline derivatives with hydroxy or carboxy substituents, adaptable to the 8-carboxylic acid by selecting appropriate starting materials.
Industrial synthesis benefits from continuous flow technologies and solvent-free or mild solvent conditions, improving yield and environmental footprint, especially for Biginelli-type syntheses.
Functional group transformations such as ester hydrolysis provide versatility but require careful purification and control of reaction conditions to avoid degradation of sensitive keto groups.
Structural modifications on the quinoline core, including substitution at various ring positions, have been extensively studied in medicinal chemistry to optimize biological activity, indicating the synthetic accessibility of 8-substituted derivatives via known protocols.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic compound with a molecular formula of and a molecular weight of 191.19 g/mol. It has a wide range of applications in scientific research, including use as a building block for synthesizing complex organic molecules and heterocyclic compounds. It is also studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties, and serves as a precursor in developing pharmaceutical agents for various diseases. Additionally, it is utilized in the production of dyes, pigments, and other industrial chemicals.
Scientific Research Applications
This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its primary applications revolve around its unique chemical structure and biological activities.
Chemistry
- Building Block for Synthesis: It serves as a crucial building block for synthesizing complex organic molecules and various heterocyclic compounds.
- Reaction Types: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation can form quinoline derivatives, while reduction converts it into tetrahydroquinoline derivatives. Substitution reactions can occur at different positions on the quinoline ring. Common reagents for these reactions include oxidizing agents like potassium permanganate and chromium trioxide, reducing agents like sodium borohydride and lithium aluminum hydride, and halogenating agents and nucleophiles for substitution.
Biology
- Potential Biological Activities: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions and potentially leading to therapeutic effects against various diseases.
- Antimicrobial Activity: Research suggests that tetrahydroquinoline derivatives possess antimicrobial properties, making them potential candidates for treating infections . A series of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids was synthesized and screened as antimicrobial agents .
Medicine
- Precursor for Pharmaceutical Agents: It serves as a precursor for developing pharmaceutical agents targeting various diseases.
- Anticancer Properties: Tetrahydroquinoline derivatives have demonstrated anti-proliferative effects against cancer cell lines and can induce apoptosis in Jurkat cells through caspase activation. They can inhibit Bcl-2 family proteins, promoting cancer cell apoptosis. Several synthesized compounds have shown significant anticancer activity compared to the reference compound Dox against the MCF-7 cell line .
- Neuroprotective Effects: Tetrahydroquinoline derivatives exhibit protective effects against neurodegenerative disorders, potentially linked to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Industry
- Production of Dyes and Pigments: Utilized in the production of dyes, pigments, and other industrial chemicals.
Case Studies and Research Findings
- Anticancer Activity: Studies on related tetrahydroquinoline derivatives demonstrated anti-proliferative effects against cancer cell lines. For instance, compounds similar to this structure were found to induce apoptosis in Jurkat cells through caspase activation.
- Inhibition of Bcl-2 family proteins: The compound's ability to inhibit Bcl-2 family proteins has been noted as a mechanism for promoting cancer cell apoptosis. Compounds with similar structures showed binding affinities to Bcl-2 proteins.
- Breast Anticancer Activity: Several synthesized compounds demonstrated strong anticancer activity against the MCF-7 cell line, indicating their potential as anticancer medications .
- Neuroprotective Effects: Tetrahydroquinoline derivatives are known to exhibit protective effects against neurodegenerative disorders, potentially linked to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on substituent positions and ring saturation. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
Pharmacological Implications
Physicochemical Properties
- Lipophilicity : Halogenation (Cl, F) increases logP, improving membrane permeability but reducing aqueous solubility.
- Acid-Base Behavior : Carboxylic acid at C8 (pKa ~4.5) enhances solubility at physiological pH compared to C3/C4 analogs .
Biological Activity
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by a quinoline structure and a carboxylic acid functional group, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C10H9NO3
- Molecular Weight: 191.19 g/mol
- CAS Number: 569344-28-1
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. It has been reported to exhibit:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions and potentially leading to therapeutic effects against various diseases .
- Antimicrobial Activity: Research indicates that tetrahydroquinoline derivatives possess antimicrobial properties, making them candidates for treating infections .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- A study on related tetrahydroquinoline derivatives demonstrated significant anti-proliferative effects against cancer cell lines. For instance, compounds similar to this structure were found to induce apoptosis in Jurkat cells through caspase activation .
- The compound's ability to inhibit Bcl-2 family proteins has been noted as a mechanism for promoting cancer cell apoptosis. Compounds with similar structures showed binding affinities to Bcl-2 proteins with Ki values around 5.2 µM .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Tetrahydroquinoline derivatives are known to exhibit protective effects against neurodegenerative disorders. This activity may be linked to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Case Studies and Research Findings
Q & A
Q. What strategies optimize lab-scale synthesis for reproducibility?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
